![molecular formula C9H17BO3 B13803215 2-[(2-Methylcyclohexyl)oxy]-1,3,2-dioxaborolane](/img/structure/B13803215.png)
2-[(2-Methylcyclohexyl)oxy]-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Methylcyclohexyl)oxy]-1,3,2-dioxaborolane is an organic compound with the molecular formula C₉H₁₇BO₃. It is a boron-containing compound, often used in various chemical reactions and industrial applications due to its unique properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylcyclohexyl)oxy]-1,3,2-dioxaborolane typically involves the reaction of 2-methylcyclohexanol with boric acid or boron trihalides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-Methylcyclohexyl)oxy]-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: It can be reduced to form borohydrides.
Substitution: The compound can participate in substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenated compounds for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include boronic acids, borate esters, and borohydrides, which are valuable intermediates in organic synthesis and industrial applications .
Wissenschaftliche Forschungsanwendungen
2-[(2-Methylcyclohexyl)oxy]-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-[(2-Methylcyclohexyl)oxy]-1,3,2-dioxaborolane involves its ability to form stable complexes with various organic and inorganic molecules. The boron atom in the compound can coordinate with electron-rich species, facilitating various chemical transformations. This property makes it a valuable reagent in organic synthesis and industrial applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(2-Methylcyclohexyl)oxy]acetonitrile: This compound has a similar structure but contains a nitrile group instead of a dioxaborolane ring.
2-[(2-Methylcyclohexyl)oxy]ethanol: This compound contains an ethanol group instead of a dioxaborolane ring.
Uniqueness
2-[(2-Methylcyclohexyl)oxy]-1,3,2-dioxaborolane is unique due to its boron-containing dioxaborolane ring, which imparts distinct chemical properties and reactivity. This makes it particularly useful in Suzuki-Miyaura coupling reactions and other applications where boron coordination is essential .
Eigenschaften
Molekularformel |
C9H17BO3 |
|---|---|
Molekulargewicht |
184.04 g/mol |
IUPAC-Name |
2-(2-methylcyclohexyl)oxy-1,3,2-dioxaborolane |
InChI |
InChI=1S/C9H17BO3/c1-8-4-2-3-5-9(8)13-10-11-6-7-12-10/h8-9H,2-7H2,1H3 |
InChI-Schlüssel |
VOLVWRZXEXIWFP-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OCCO1)OC2CCCCC2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



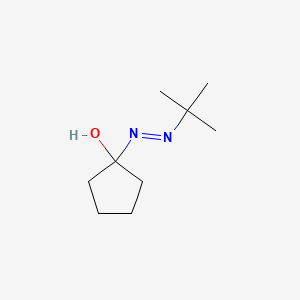
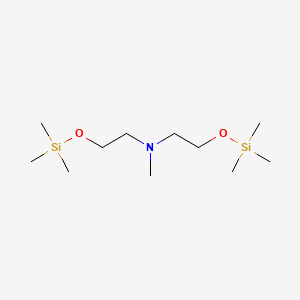
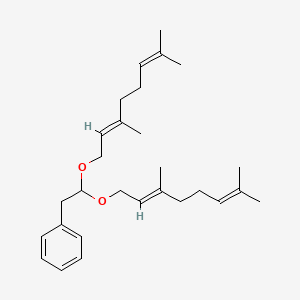


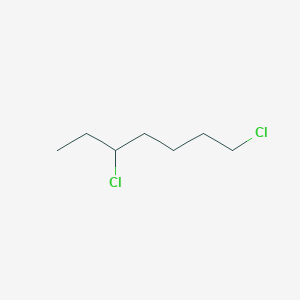


![Sodium 8-anilino-5-[(2-chloro-4-nitrophenyl)azo]naphthalene-1-sulphonate](/img/structure/B13803193.png)

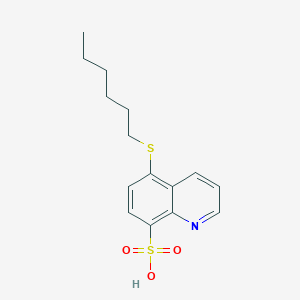

![5-(4-Nitrophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B13803213.png)
